BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 1-Ethyl-2,4-
dinitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Ethyl-2,4-dinitrobenzene

Cat. No.: B186726

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Ethyl-
2,4-dinitrobenzene (C8H8N204, Molar Mass: 196.16 g/mol ). Due to the limited availability of
public, experimentally-verified spectra for this specific compound, this guide presents a
combination of predicted data based on established principles of spectroscopy for nitroaromatic
compounds and general experimental protocols. This information is intended to serve as a
valuable resource for the identification, characterization, and quality control of 1-Ethyl-2,4-
dinitrobenzene in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for 1-Ethyl-2,4-dinitrobenzene
based on the analysis of its chemical structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data (Solvent: CDClIs, 400 MHz)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.80 d 1H H-3
~8.40 dd 1H H-5
~7.60 d 1H H-6
~3.00 q 2H -CH2- (Ethyl)
~1.40 t 3H -CHs (Ethyl)

Table 2: Predicted 3C NMR Data (Solvent: CDCIs, 100 MHz)

Chemical Shift (6, ppm) Assignment
~150.0 C-1

~148.0 C-2

~145.0 C-4

~128.0 C-5

~122.0 C-3

~120.0 C-6

~28.0 -CHa- (Ethyl)
~15.0 -CHs (Ethyl)

Infrared (IR) Spectroscopy

Table 3: Predicted Significant IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment
~3100 - 3000 Medium C-H stretch (Aromatic)
~2970 - 2850 Medium C-H stretch (Aliphatic)
~1600, ~1475 Medium C=C stretch (Aromatic ring)
N-O asymmetric stretch (NO2)
~1540 - 1520 Strong "
N-O symmetric stretch (NO2)
~1350 - 1330 Strong "
C-H out-of-plane bend
~840 Strong ]
(Aromatic)
~740 Strong C-N stretch

Mass Spectrometry (MS)

Table 4: Predicted Major Mass Fragments (Electron lonization - EIl)

miz Relative Intensity Assighment

196 High [M]* (Molecular ion)
181 Moderate [M - CHs]*

167 Moderate [M - CzHs]*

150 Moderate [M-NO2]*

120 Low [M - NO2 - NOJ*
104 Low [C7HeO]*

76 Moderate [CeHa]*

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented

above. These protocols are generalized for nitroaromatic compounds and can be adapted for
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1-Ethyl-2,4-dinitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 1-Ethyl-2,4-dinitrobenzene in 0.5-
0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an
internal standard.

 Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

e 'H NMR Acquisition:

o

Acquire the spectrum at room temperature.

[¢]

Use a standard pulse sequence (e.g., zg30).

[e]

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

[e]

Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise
ratio.

e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
o Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

o Alarger number of scans (e.g., 1024 or more) will be necessary due to the low natural
abundance of 13C.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the chemical shifts to
the TMS signal (0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
o Sample Preparation (KBr Pellet Method):
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o Grind a small amount (1-2 mg) of 1-Ethyl-2,4-dinitrobenzene with approximately 100-200
mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous
powder is obtained.

o Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

e Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
o Data Acquisition:
o Record a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder and acquire the sample spectrum.

o Typically, 16-32 scans are co-added at a resolution of 4 cm~1 over the range of 4000-400
cm~L,

o Data Processing: The software automatically subtracts the background spectrum from the
sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of 1-Ethyl-2,4-dinitrobenzene in a volatile
organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For Gas
Chromatography-Mass Spectrometry (GC-MS), inject the sample onto a suitable GC column
(e.g., a non-polar capillary column) for separation prior to ionization.

« lonization: Utilize Electron lonization (El) at a standard energy of 70 eV.

e Mass Analysis: Use a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to
separate the ions based on their mass-to-charge ratio (m/z).

» Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-250 amu).

» Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the fragments.

Visualizations
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The following diagrams illustrate the structure of 1-Ethyl-2,4-dinitrobenzene and a general
workflow for its spectroscopic analysis.

Spectroscopic Data
Proton & Carbon

Environments NMR
(*H and 3C)

1-Ethyl-2,4-dinitrobenzene
Functional Group
Vibrations (NOz, C-H)

ZyToTrry

Molecular Weight &
Fragmentation Pattern

e B
()]

Click to download full resolution via product page

Caption: Molecular structure and its correlation with key spectroscopic data.
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Caption: General experimental workflow for spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 1-Ethyl-2,4-dinitrobenzene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b186726#spectroscopic-data-nmr-ir-ms-of-1-ethyl-2-4-
dinitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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